molecular formula C15H17FN2O4 B2816168 N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide CAS No. 2201570-07-0

N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide

Cat. No.: B2816168
CAS No.: 2201570-07-0
M. Wt: 308.309
InChI Key: JPBQAHBNAJUZJM-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluoro-substituted phenyl ring, a prop-2-enoylamino group, and a methoxyoxolane carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Ring: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

    Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation: The resulting 4-fluoro-3-aminophenyl compound is acylated with prop-2-enoyl chloride to form the prop-2-enoylamino derivative.

    Cyclization: The final step involves the cyclization of the intermediate with methoxyoxolane-3-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where nucleophiles such as hydroxide ions (OH-) or amines can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide
  • N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide
  • N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-1,1-dioxothiolane-3-carboxamide

Uniqueness

N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro-substituted phenyl ring and the methoxyoxolane carboxamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets and different pharmacological profiles.

Properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c1-3-13(19)18-12-8-10(4-5-11(12)16)17-14(20)15(21-2)6-7-22-9-15/h3-5,8H,1,6-7,9H2,2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBQAHBNAJUZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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